Pentanamide

Catalog No.
S577911
CAS No.
626-97-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanamide

CAS Number

626-97-1

Product Name

Pentanamide

IUPAC Name

pentanamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

IPWFJLQDVFKJDU-UHFFFAOYSA-N

SMILES

CCCCC(=O)N

Synonyms

valeramide

Canonical SMILES

CCCCC(=O)N

Neurological Disorders:

  • Anxiety and Insomnia: Studies suggest Valeramide might possess anxiolytic (anxiety-reducing) and sleep-promoting properties. Research has shown its effectiveness in animal models, potentially influencing specific neurotransmitter systems in the brain []. However, further studies are needed to confirm its efficacy and safety in humans.

Epilepsy:

  • Anticonvulsant Effects: Valeramide's potential anticonvulsant properties are being explored for epilepsy treatment. In vitro (laboratory) studies have shown it may interact with specific ion channels in neurons, potentially reducing seizure activity []. More research is required to understand its mechanism of action and translate these findings into clinical applications.

Material Sciences:

  • Polymeric Applications: The unique chemical structure of Valeramide allows for its incorporation into polymer synthesis. Researchers are investigating its potential use in developing new functional materials with specific properties []. This area of research is still in its early stages, but it holds promise for creating innovative materials with tailored functionalities.

Pentanamide, with the chemical formula C5_5H11_{11}NO, is a primary amide derived from valeric acid. It is characterized by its structure, which consists of a five-carbon chain with an amide functional group. The compound is also known as valeramide and is recognized for its role in various

, primarily due to its amide functional group. Key reactions include:

  • Hydrolysis: Pentanamide can undergo hydrolysis in the presence of water to yield pentanoate and ammonia. This reaction is catalyzed by the enzyme pentanamidase (EC 3.5.1.50) .
  • Condensation: It can react with acids to form N-substituted derivatives, which are useful in synthesizing more complex molecules .
  • Dehydration: Under certain conditions, pentanamide can lose water to form nitriles or other nitrogen-containing compounds .

Pentanamide exhibits various biological activities, including:

  • Enzymatic Reactions: Pentanamidase catalyzes the conversion of pentanamide into valerate and ammonia, playing a role in amino acid metabolism .
  • Antimicrobial Properties: Some studies suggest that pentanamide and its derivatives may possess antimicrobial activity, making them potential candidates for pharmaceutical applications .
  • Chemical Reactivity: The compound's ability to form hydrogen bonds enhances its reactivity and stability in biological systems, which may influence its pharmacological properties .

Pentanamide can be synthesized through several methods:

  • Direct Ammonolysis of Valeric Acid: The most straightforward method involves the reaction of valeric acid with ammonia at elevated temperatures, leading to the formation of pentanamide and water .
  • Reduction of Valeric Nitrile: Valeric nitrile can be reduced using lithium aluminum hydride or similar reducing agents to yield pentanamide .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques to produce pentanamide derivatives efficiently, enhancing yield and purity .

Pentanamide finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and bioactive compounds due to its biological activity.
  • Agriculture: Potentially used in agrochemicals as a pesticide or herbicide component due to its antimicrobial properties .
  • Chemical Industry: Employed in the production of polymers and other materials where amide functionalities are beneficial.

Recent studies have focused on the interactions of pentanamide with other chemical compounds:

  • Hydrogen Bonding: Research indicates that pentanamide can form strong hydrogen bonds with various phenolic compounds, enhancing stability and reactivity within mixtures .
  • Molecular Orbital Analysis: Computational studies using density functional theory have provided insights into the electronic properties of pentanamide, aiding in understanding its reactivity and interaction with other molecules .

Pentanamide shares structural similarities with several other amides. Here are some comparable compounds:

Compound NameFormulaMolecular WeightUnique Features
HexanamideC6_6H13_{13}NO115.16 g/molLonger carbon chain; used in plasticizers
ButanamideC4_4H9_{9}NO87.12 g/molShorter chain; commonly used as a solvent
OctanamideC8_8H17_{17}NO143.22 g/molHigher hydrophobicity; used in surfactants

Uniqueness of Pentanamide

Pentanamide's unique five-carbon structure allows it to exhibit specific properties that differentiate it from similar compounds. Its moderate hydrophilicity combined with the ability to form strong hydrogen bonds makes it particularly versatile for biological applications and chemical synthesis.

XLogP3

0.7

Boiling Point

225.0 °C

Melting Point

106.0 °C

UNII

TKL9TN43QK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-97-1

Wikipedia

Valeramide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Pentanamide: INACTIVE

Dates

Last modified: 08-15-2023

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